![molecular formula C30H28N8 B2724417 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine CAS No. 260553-97-7](/img/structure/B2724417.png)
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C30H28N8 and its molecular weight is 500.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Assignment
The compound is part of a study that focuses on the synthesis of N-alkylated 2-n-butyl-imidazo[4,5]pyridine isomers, including 2,-n-butyl-3-[2′- (1H-tetrazol-5-yl)-4-biphenylylmethyl]-3H-imidazo[4,5-b]pyridine 9, a potent angiotensin II receptor antagonist. The structural assignment of these derivatives was achieved through 1H NMR spectroscopy, highlighting its significance in the development of angiotensin II receptor antagonists (Werner W.K.R, Klaus G.R. Pacher, 1992).
Radioligand for Imaging the AT1 Angiotensin Receptor with PET
Another application involves the use of a derivative, KR31173, as a novel radioligand for imaging the AT1 angiotensin receptor with positron emission tomography (PET). This compound was radiolabeled and demonstrated significant uptake in adrenal glands, kidneys, and liver in mice, offering a potential tool for in vivo studies of the angiotensin system (W. B. Mathews et al., 2004).
Crystal Structure and Hirshfeld Surface Analysis
Research on imidazo[1,2-a]pyridine derivatives, including studies on their crystal structure and Hirshfeld surface analysis, provides insights into the molecular interactions and structural inclinations of phenyl rings in these compounds. This analysis is essential for understanding the structural characteristics that contribute to the biological activity of these derivatives (G. Dhanalakshmi et al., 2018).
Low-Cost Emitters with Large Stokes' Shift
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been developed as low-cost emitters with significant Stokes' shift. These compounds exhibit remarkable fluorescence properties, demonstrating the potential of imidazo[1,5-a]pyridine derivatives in the development of luminescent materials (G. Volpi et al., 2017).
Charge Distributions in Imidazo[1,2-a]-pyridine Derivatives
Research into the crystal structures and charge distributions of imidazo[1,2-a]pyridine and its salts has provided valuable insights into the impact of structural modifications on electron density distribution. These studies are crucial for understanding how structural changes influence biological activity and interaction with biological targets (V. Tafeenko et al., 1996).
Mécanisme D'action
Target of Action
TM-25659, also known as 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine or 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-5-methyl-6-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, primarily targets the transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ plays a crucial role in regulating cell differentiation, proliferation, and development .
Mode of Action
TM-25659 enhances the nuclear localization of TAZ in a dose-dependent manner without affecting the total amount of TAZ . This interaction with TAZ leads to changes in cell differentiation .
Biochemical Pathways
TM-25659 affects several biochemical pathways. It suppresses peroxisome proliferator-activated receptor gamma (PPARγ)-dependent adipocyte differentiation and enhances Runt-related transcription factor 2 (RUNX2)-induced osteoblast differentiation . Additionally, TM-25659 increases fibroblast growth factor 21 (FGF21) levels, which decreases insulin resistance and inflammation in skeletal muscle via general control nonderepressible 2 (GCN2) pathways .
Pharmacokinetics
TM-25659 is an orally bioavailable compound . It has desirable pharmacokinetic properties with a half-life (t1/2) of 9.85 hours . The compound is soluble in DMSO .
Result of Action
The molecular and cellular effects of TM-25659’s action are significant. It reduces PPARγ levels in differentiated adipocytes and acts as a suppressor of PPARγ-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation and mineralization in a dose-dependent manner . Furthermore, TM-25659 reduces weight gain in ob/ob mice and attenuates bone loss in ovariectomized mice .
Action Environment
The action, efficacy, and stability of TM-25659 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment . .
Propriétés
IUPAC Name |
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQNLYGMQJUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.